

Uric acid-13C,15N3 solubility issues and recommended solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Uric acid-13C,15N3**

Cat. No.: **B12410515**

[Get Quote](#)

Technical Support Center: Uric Acid-13C,15N3

This technical support center provides guidance on the solubility and handling of **Uric acid-13C,15N3** for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is **Uric acid-13C,15N3** and what is its primary application?

A1: **Uric acid-13C,15N3** is an isotopically labeled version of uric acid, which is the end product of purine metabolism in humans.^{[1][2]} Its primary application is as an internal standard for the quantification of endogenous uric acid in biological samples using mass spectrometry (MS) techniques, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).^{[1][3]}

Q2: What are the recommended solvents for dissolving **Uric acid-13C,15N3**?

A2: The recommended solvent depends on the intended application. For creating stock solutions for LC-MS, alkaline solutions are generally preferred. A 1 M sodium hydroxide (NaOH) solution is effective for dissolving uric acid and its salts.^{[2][4]} For cell culture applications, dissolving the compound directly in pre-warmed culture media is a common practice to avoid precipitation.^[5] While some datasheets may list water as a solvent, solubility can be limited and pH-dependent.^{[1][6]}

Q3: Is **Uric acid-13C,15N3** soluble in organic solvents like DMSO, ethanol, or ether?

A3: Uric acid has very low solubility in dimethyl sulfoxide (DMSO), with one source indicating a solubility of only 0.01 mg/mL.[5] It is generally considered insoluble in ethanol and ether.[4][7] Therefore, these organic solvents are not recommended for preparing primary stock solutions.

Q4: How does pH affect the solubility of **Uric acid-13C,15N3**?

A4: The solubility of uric acid is highly dependent on pH. It is a weak acid, and its solubility increases significantly as the pH becomes more alkaline.[6][8] This is because in a basic solution, uric acid is deprotonated to form the more soluble urate salt.[8]

Troubleshooting Guide

Q1: I'm having trouble dissolving **Uric acid-13C,15N3** in my chosen solvent. What can I do?

A1: If you are experiencing difficulty dissolving the compound, consider the following troubleshooting steps:

- Increase the pH: If you are using an aqueous solvent, adding a small amount of a base like sodium hydroxide (NaOH) can significantly increase solubility.[4][8]
- Gentle Heating and Sonication: For dissolution in 1 M NaOH, gentle heating and sonication can be applied to aid the process.[2]
- Use Fresh Solvents: If using DMSO, ensure it is fresh and not moisture-absorbing, as this can reduce solubility.[5]
- Check for Contamination: Contaminants in your solution can inhibit proper dissolution.[9] Ensure all glassware and solvents are clean.

Q2: My **Uric acid-13C,15N3** solution is cloudy and a precipitate has formed. What should I do?

A2: Precipitation can occur if the solution is supersaturated or if the pH or temperature changes.

- For cell culture media: To prevent precipitation, dissolve the uric acid in pre-warmed media and maintain it at 37°C for at least 30 minutes before use.[5]

- For alkaline stock solutions: Ensure the pH remains sufficiently high. A drop in pH can cause the less soluble protonated form of uric acid to precipitate.
- Avoid high concentrations of certain buffers: High concentrations of sodium bicarbonate at a pH above 9 can lead to the formation of insoluble sodium urate shells.[10]

Q3: Can I store solutions of **Uric acid-13C,15N3**? If so, under what conditions?

A3: It is generally recommended to prepare solutions fresh. However, if storage is necessary, it is best to store alkaline stock solutions at -20°C or -80°C to minimize degradation and prevent precipitation.[11] Avoid repeated freeze-thaw cycles.

Solubility Data Summary

Solvent	Solubility	Remarks	Citations
1 M Sodium Hydroxide (NaOH)	Soluble (up to 50 mg/ml for unlabeled uric acid)	Heating and sonication may be required.	[2][4]
Water	Slightly soluble / Soluble	Solubility is pH-dependent and increases with pH. One source lists it as soluble, but this may refer to the sodium salt or require specific conditions.	[1][4][6]
Dimethyl Sulfoxide (DMSO)	Very low (0.01 mg/mL for unlabeled uric acid)	Fresh, non-moisture-absorbing DMSO is recommended.	[5]
Ethanol	Insoluble	Not a recommended solvent.	[4][7]
Ether	Insoluble	Not a recommended solvent.	[4][7]
Tris Buffer	Soluble	A 0.2 M solution at pH 10.5 is very effective.	[10]

Experimental Protocols

Protocol 1: Preparation of a Uric Acid-13C,15N3 Stock Solution for LC-MS

This protocol describes the preparation of a 1 mg/mL stock solution in 0.1 M NaOH.

Materials:

- **Uric acid-13C,15N3** solid
- 0.1 M Sodium Hydroxide (NaOH) solution
- Vortex mixer
- Sonicator bath
- Calibrated analytical balance
- Appropriate volumetric flasks and pipettes

Procedure:

- Accurately weigh the desired amount of **Uric acid-13C,15N3** solid.
- Transfer the solid to a clean volumetric flask.
- Add a small volume of 0.1 M NaOH to the flask to dissolve the solid.
- Gently vortex the solution. If the solid does not dissolve completely, place the flask in a sonicator bath for 5-10 minutes. Gentle warming can also be applied.[2]
- Once the solid is completely dissolved, add 0.1 M NaOH to the final volume mark on the flask.
- Invert the flask several times to ensure a homogenous solution.
- Store the stock solution in an appropriate container at -20°C or -80°C.

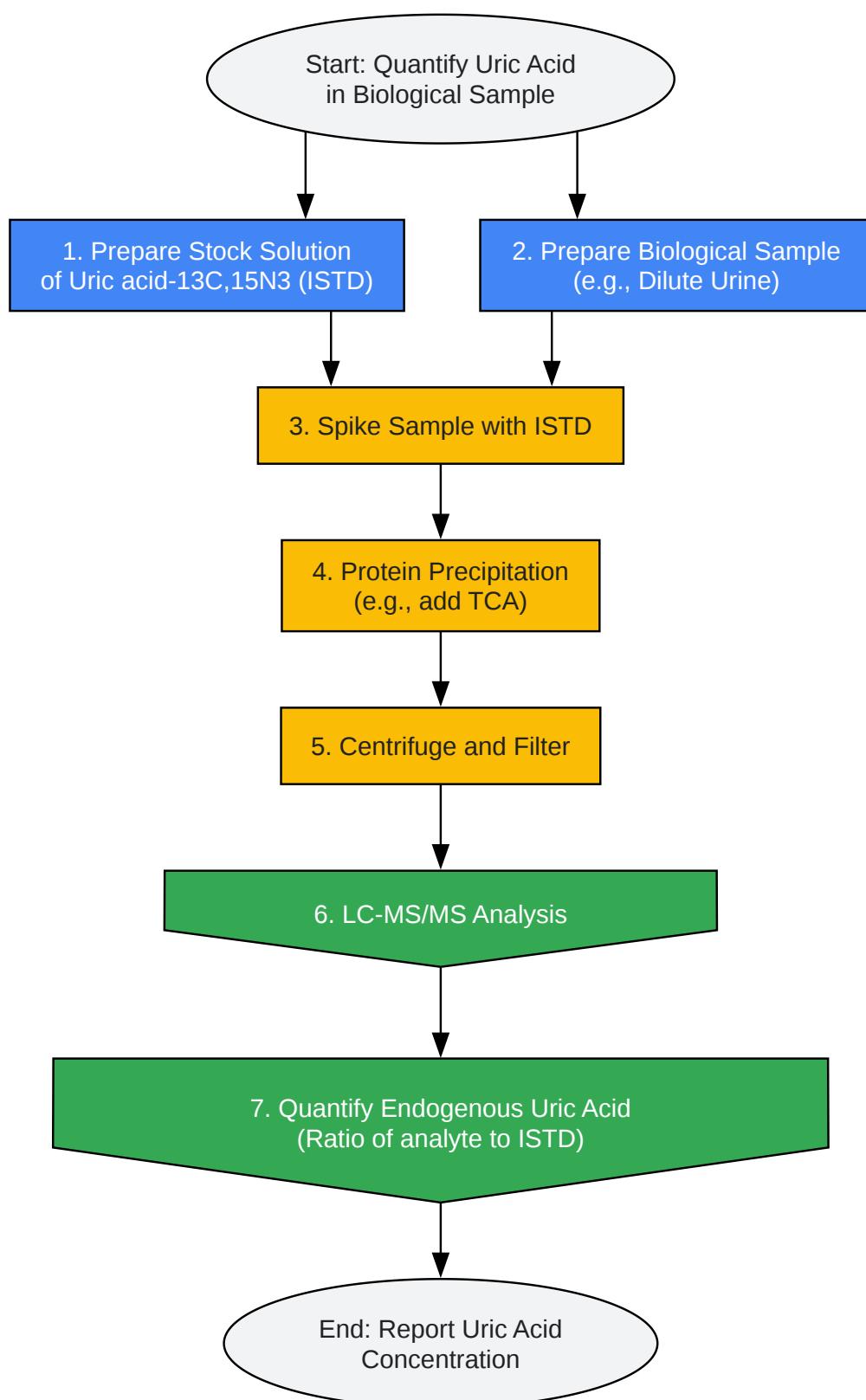
Protocol 2: Sample Preparation for Uric Acid Quantification in Urine by LC-MS/MS

This protocol provides a general workflow for preparing urine samples for analysis.

Materials:


- Urine sample
- **Uric acid-13C,15N3** internal standard (ISTD) stock solution
- Distilled water
- 10% Trichloroacetic acid (TCA) (w/v)
- Vortex mixer
- Centrifuge
- 0.22 μ m syringe filters
- Autosampler vials

Procedure:


- Thaw frozen urine samples at room temperature.
- Dilute the urine sample with distilled water. A common dilution factor is 8-fold.[\[12\]](#)
- Add a known concentration of the **Uric acid-13C,15N3** internal standard to the diluted urine sample.
- To precipitate proteins, add a volume of 10% TCA. For example, add 200 μ L of 10% TCA to 1 mL of the diluted urine/ISTD mixture.[\[12\]](#)
- Vortex the solution for 30 seconds.
- Centrifuge the sample to pellet the precipitated proteins.

- Filter the supernatant through a 0.22 μm filter into an autosampler vial.[[12](#)]
- The sample is now ready for analysis by LC-MS/MS.

Diagrams

[Click to download full resolution via product page](#)

Caption: Logical workflow for selecting a suitable solvent for **Uric acid-13C,15N3**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 5. selleckchem.com [selleckchem.com]
- 6. Solubility of uric acid and supersaturation of monosodium urate: why is uric acid so highly soluble in urine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 8. quora.com [quora.com]
- 9. Protocol for preparing monosodium urate crystals for in vitro and in vivo studies in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental observations on dissolution of uric acid calculi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
- 12. A Sensitive and Specific Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Intracellular and Extracellular Uric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Uric acid-13C,15N3 solubility issues and recommended solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12410515#uric-acid-13c-15n3-solubility-issues-and-recommended-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com